2-Bromo-5-chloro-4-nitrobenzoic acid
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Overview
Description
2-Bromo-5-chloro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrClNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and nitro functional groups on the benzene ring. This compound is typically found as a yellow crystalline solid and is known for its stability under normal conditions. It is insoluble in water but soluble in organic solvents such as ethanol and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-nitrobenzoic acid can be achieved through various methods. One common approach involves the nitration of 2-bromo-5-chlorobenzoic acid. This process typically requires the use of concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the chlorination of 4-nitrobenzoic acid followed by bromination. This method ensures high yields and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield hydroxy derivatives.
Reduction: Reduction of the nitro group results in the formation of 2-bromo-5-chloro-4-aminobenzoic acid.
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-5-chloro-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in electron transfer reactions, while the bromine and chlorine atoms can form halogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-nitrobenzoic acid
- 2-Chloro-5-nitrobenzoic acid
- 4-Bromo-2-nitrobenzoic acid
- 2-Bromo-5-methoxybenzoic acid
Uniqueness
2-Bromo-5-chloro-4-nitrobenzoic acid is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can enhance its utility in various synthetic applications compared to similar compounds that lack one of these halogens .
Properties
Molecular Formula |
C7H3BrClNO4 |
---|---|
Molecular Weight |
280.46 g/mol |
IUPAC Name |
2-bromo-5-chloro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3BrClNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |
InChI Key |
CMWKJAHJTZZLGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Br)C(=O)O |
Origin of Product |
United States |
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